THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL
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Overview
Description
THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL: is a deuterium-labeled derivative of thymine glycol, a modified nucleobase. It is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacokinetic studies .
Mechanism of Action
Target of Action
Thymine-α,α,α,6-d4 Glycol is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium-labeled compounds interact with their targets in a similar manner to their non-deuterated counterparts, with the key difference being the presence of deuterium . This can affect the pharmacokinetic and metabolic profiles of the drugs .
Biochemical Pathways
Deuterium-labeled compounds are often used as tracers in drug development processes, which can provide valuable insights into the biochemical pathways affected by the drug .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the effects of the drug at a molecular and cellular level .
Action Environment
It’s known that factors such as temperature can affect the stability and efficacy of deuterium-labeled compounds .
Biochemical Analysis
Biochemical Properties
Thymine-Alpha,Alpha,Alpha,6-D4 Glycol plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with various enzymes and proteins involved in these processes. For instance, it is recognized and excised by DNA glycosylases, such as endonuclease III and thymine DNA glycosylase, which initiate the base excision repair pathway . These interactions are crucial for maintaining genomic stability and preventing mutations.
Cellular Effects
This compound affects various types of cells by influencing cellular processes such as DNA repair, cell signaling, and gene expression. In cells, the presence of thymine glycol lesions can lead to the activation of DNA repair pathways, including base excision repair and nucleotide excision repair . These pathways help to restore the integrity of the DNA and ensure proper cellular function. Additionally, the compound can impact cell signaling pathways by inducing stress responses and altering gene expression profiles related to DNA damage response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with DNA repair enzymes. It acts as a substrate for DNA glycosylases, which recognize and remove the damaged base, creating an abasic site that is further processed by other enzymes in the repair pathway . This process involves the cleavage of the glycosidic bond between the damaged base and the sugar-phosphate backbone, followed by the recruitment of endonucleases, polymerases, and ligases to complete the repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that thymine glycol lesions can persist in DNA, leading to chronic activation of repair pathways and potential alterations in cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can be effectively used to study DNA repair mechanisms without causing significant toxicity . At higher doses, it may induce adverse effects such as increased mutation rates, cellular stress, and potential toxicity due to the accumulation of DNA lesions . These threshold effects are important for determining safe and effective dosages for research purposes.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and nucleotide metabolism. It interacts with enzymes such as DNA glycosylases and endonucleases, which are essential for the excision and processing of damaged bases . The compound’s incorporation into DNA allows for the study of metabolic flux and the dynamics of DNA repair processes, providing insights into the cellular response to oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL typically involves the incorporation of deuterium into thymine glycol. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of specialized equipment and processes to ensure the consistent incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL can undergo various chemical reactions, including:
Oxidation: Conversion to other oxidized forms of thymine derivatives.
Reduction: Reduction reactions to form different reduced derivatives.
Substitution: Substitution reactions where functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized thymine derivatives, while reduction may produce reduced forms of thymine glycol .
Scientific Research Applications
THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in DNA damage and repair studies to understand the effects of oxidative stress on nucleic acids.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
Comparison with Similar Compounds
Thymine Glycol: The non-deuterated form of the compound.
Deuterated Nucleobases: Other nucleobases labeled with deuterium, such as deuterated cytosine or adenine.
Uniqueness: THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more precise tracking in biochemical studies compared to its non-deuterated counterparts .
Biological Activity
Thymine-alpha,alpha,alpha,6-D4 glycol is a deuterated derivative of thymine, a crucial pyrimidine nucleobase involved in DNA and RNA synthesis. This compound has gained attention in biochemical research due to its unique isotopic labeling, which allows for precise tracking of biological interactions and dynamics. This article provides an overview of the biological activity of this compound, including its chemical properties, applications in research, and relevant case studies.
- Molecular Formula : C5H8N2O4
- Molecular Weight : Approximately 164.15 g/mol
- Isotopic Substitution : Four hydrogen atoms at the 2nd, 4th, 5th, and alpha carbon positions are replaced with deuterium isotopes.
This compound behaves similarly to natural thymine but provides distinct advantages in experimental settings due to its isotopic labeling. The deuterium substitution allows researchers to:
- Trace Nucleic Acid Interactions : The unique isotopic signature aids in distinguishing between labeled and unlabeled molecules during biochemical studies.
- Study Metabolic Pathways : Its incorporation into nucleic acids enables detailed studies of metabolic pathways involving DNA and RNA.
Biological Applications
This compound is utilized in various biological research applications:
- Nucleic Acid Dynamics : It helps investigate the kinetics of nucleic acid interactions and modifications.
- Biochemical Assays : The compound can be employed in assays to measure enzymatic activities involving nucleotides.
- Drug Development : Its isotopic nature is beneficial in pharmacokinetic studies to understand drug metabolism involving nucleic acids.
Comparative Analysis
The following table compares this compound with other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Thymine | Pyrimidine structure with two carbonyl groups | Natural form without isotopic substitution |
Uracil | Similar pyrimidine structure but lacks methyl group | Found in RNA instead of DNA |
5-Methylcytosine | Methylated form of cytosine | Plays a role in epigenetics |
Thymidine | Nucleoside form of thymine | Lacks the hydroxyl group present in Thymine-alpha,... |
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in various experimental contexts:
-
Nucleic Acid Interaction Studies :
- Researchers have used this compound to elucidate the binding affinities of various proteins to DNA. The deuterated thymine allows for enhanced resolution in mass spectrometry analyses.
-
Metabolic Pathway Tracing :
- In metabolic studies involving cellular uptake and incorporation into nucleic acids, this compound has been shown to accurately reflect the dynamics of thymidine metabolism in cultured cells.
-
Drug Efficacy Testing :
- The compound has been employed to assess the efficacy of antiviral drugs targeting viral replication mechanisms that involve thymidine kinases.
Properties
CAS No. |
132523-94-5 |
---|---|
Molecular Formula |
C7H6D4N2O4 |
Molecular Weight |
190.19 |
Synonyms |
THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.